

In-Depth Technical Guide: Chemical Properties of MC-Val-Cit-PAB-Rifabutin

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Compound of Interest

Compound Name: MC-Val-Cit-PAB-rifabutin

Cat. No.: B13926360

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the drug-linker conjugate **MC-Val-Cit-PAB-rifabutin**. This conjugate is designed for use in Antibody-Drug Conjugates (ADCs), combining the potent antibiotic rifabutin with a targeted delivery system.

Introduction to MC-Val-Cit-PAB-Rifabutin

MC-Val-Cit-PAB-rifabutin is a key component in the development of next-generation ADCs. It comprises the antibiotic drug rifabutin attached to a linker system specifically engineered for controlled release within target cells. The linker consists of four key parts:

- **MC (Maleimidocaproyl):** A thiol-reactive group that enables covalent conjugation to cysteine residues on a monoclonal antibody.
- **Val-Cit (Valine-Citrulline):** A dipeptide sequence specifically designed to be cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of cancer cells.^[1]
- **PAB (p-aminobenzyl alcohol):** A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active drug in its unmodified form.
- **Rifabutin:** The cytotoxic payload, a potent DNA-dependent RNA polymerase inhibitor.^{[2][3]}

This modular design ensures stability in systemic circulation and facilitates potent, targeted drug release upon internalization into the target cell.[4]

Chemical Properties

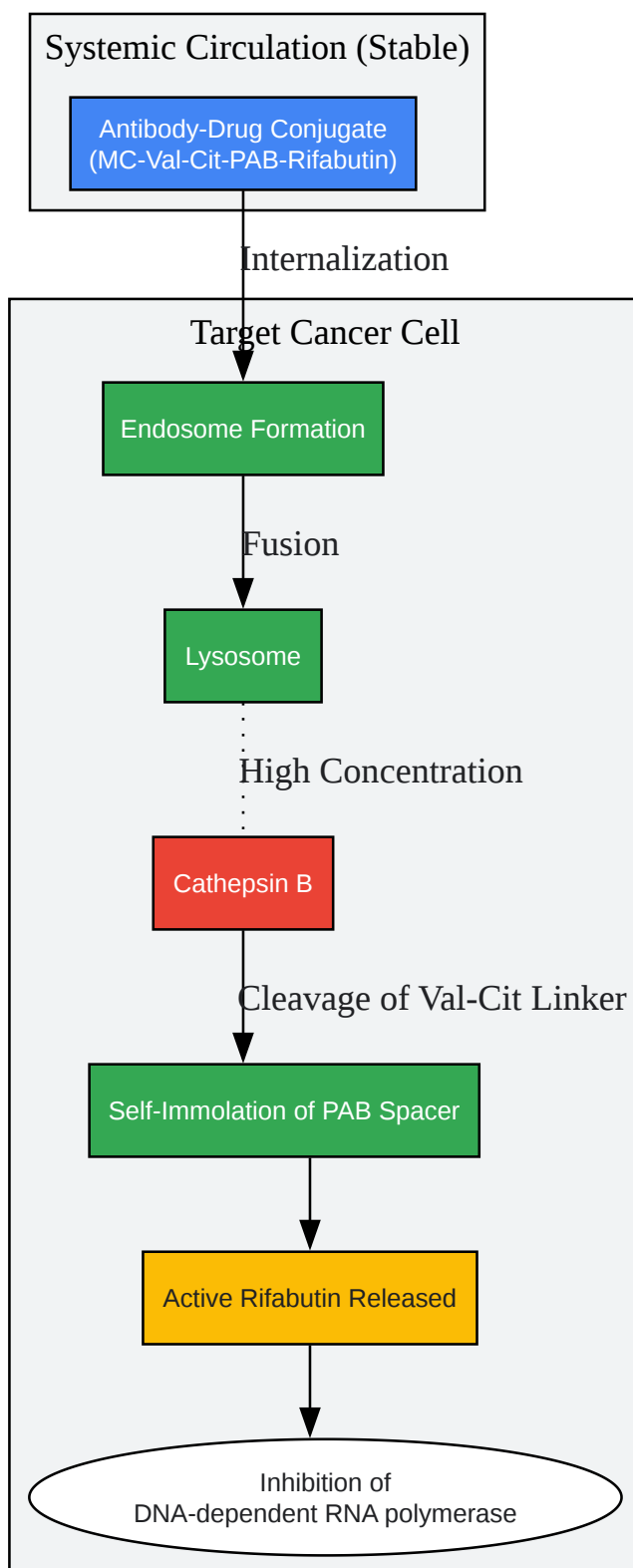
The chemical properties of the complete drug-linker conjugate, as well as its constituent components, are summarized below. These properties are critical for understanding the behavior of the molecule during synthesis, purification, and in biological systems.

Quantitative Data Summary

Property	MC-Val-Cit-PAB Linker	Rifabutin	MC-Val-Cit-PAB-Rifabutin Conjugate
Molecular Formula	C ₂₈ H ₄₀ N ₆ O ₇ [1]	C ₄₆ H ₆₂ N ₄ O ₁₁ [5]	C ₇₄ H ₁₀₁ N ₁₀ O ₁₇
Molecular Weight	572.7 g/mol [1]	847.02 g/mol [5]	1402.65 g/mol
Appearance	Solid[1]	Red-violet powder[5]	Data not available
Solubility	Soluble in DMSO[1]	Soluble in chloroform and methanol; sparingly soluble in ethanol; very slightly soluble in water (0.19 mg/mL).[5]	Expected to be soluble in organic solvents like DMSO, DMF.
Storage Conditions	-20°C to -80°C	Room temperature	-20°C to -80°C (sealed, away from moisture).[6]
LogP (n-octanol/water)	Data not available	3.2[5]	Data not available

Mechanism of Action and Payload Release

The efficacy of an ADC utilizing the **MC-Val-Cit-PAB-rifabutin** conjugate is dependent on the precise cleavage of the linker and subsequent release of the rifabutin payload within the target cell's lysosome. This process is initiated by the high concentration of cathepsin B in the lysosomal compartment.



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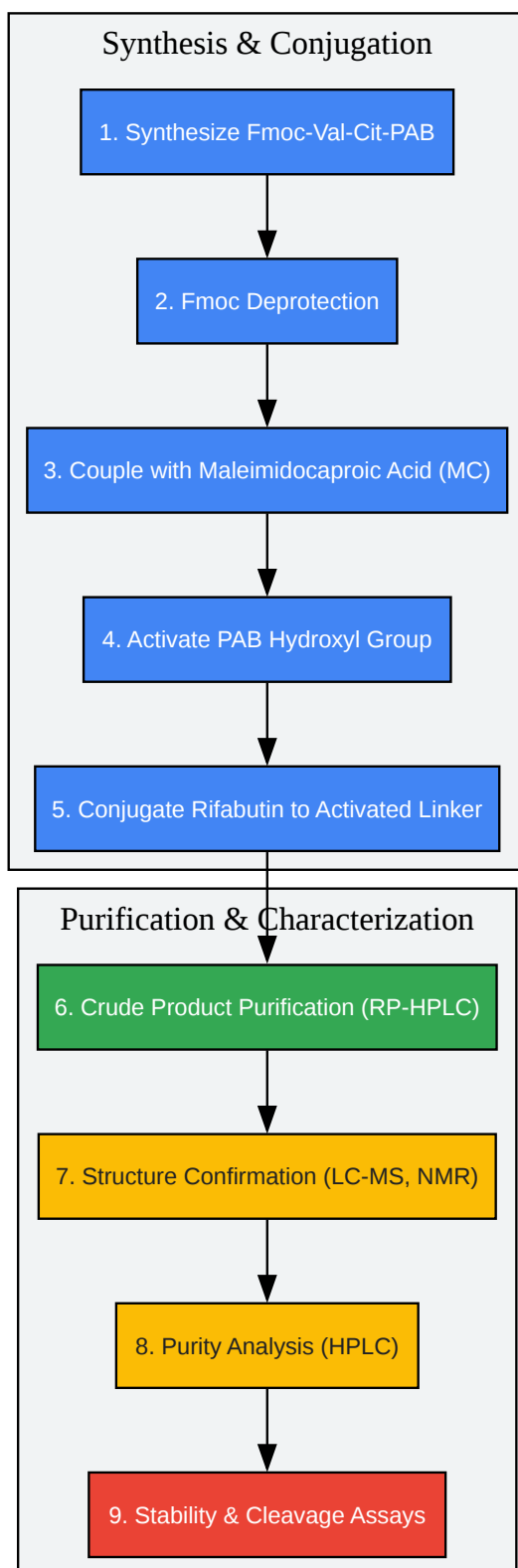
Figure 1. Intracellular payload release pathway.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of the **MC-Val-Cit-PAB-rifabutin** conjugate.

Synthesis and Purification Workflow

The synthesis of the drug-linker conjugate involves a multi-step process, beginning with the synthesis of the MC-Val-Cit-PAB linker, followed by conjugation to the rifabutin payload.



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